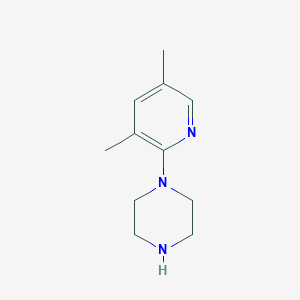

1-(3,5-Dimethylpyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(3,5-dimethylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-9-7-10(2)11(13-8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |

InChI Key |

QZPYIYKSEGZFPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)N2CCNCC2)C |

Origin of Product |

United States |

Foundational & Exploratory

1-(3,5-Dimethylpyridin-2-yl)piperazine chemical structure

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Abstract

The N-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous clinically significant therapeutic agents.[1] This guide provides a comprehensive technical overview of 1-(3,5-Dimethylpyridin-2-yl)piperazine, a representative member of this important class of compounds. We will explore its chemical and physical properties, delve into the mechanistic rationale behind its synthesis via nucleophilic aromatic substitution, provide a detailed experimental protocol, and outline the analytical techniques required for its structural elucidation. Furthermore, this document covers essential safety and handling procedures and discusses the broader significance of the N-arylpiperazine moiety in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

1-(3,5-Dimethylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to the C2 position of a 3,5-dimethylpyridine moiety. The piperazine ring is a common pharmacophore known to enhance aqueous solubility and cellular permeability, making it a valuable component in drug design.[2] The dimethyl-substituted pyridine ring provides a specific electronic and steric profile that can be fine-tuned for targeted biological activity.

Table 1: Physicochemical and Computational Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₇N₃ | Calculated |

| Molecular Weight | 191.27 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | Computational[3] |

| Predicted LogP | 1.108 | Computational[3] |

| Hydrogen Bond Acceptors | 3 | Computational[3] |

| Hydrogen Bond Donors | 1 | Computational[3] |

| Rotatable Bonds | 1 | Computational[3] |

Synthesis and Mechanistic Rationale

The synthesis of N-arylpiperazines can be achieved through several methods, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, and Nucleophilic Aromatic Substitution (SₙAr).[4][5] For electron-deficient aromatic systems like pyridine, the SₙAr pathway is particularly efficient and is the focus of this guide.[6]

Mechanistic Insight: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring's electronegative nitrogen atom withdraws electron density, making the ring electron-deficient and thus susceptible to attack by nucleophiles. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, which bear a partial positive charge as shown in resonance structures.[7] The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: The nucleophile (piperazine) attacks the electron-deficient C2 carbon of the pyridine ring, which bears a suitable leaving group (e.g., a halide). This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[9]

-

Elimination/Aromatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The initial nucleophilic attack is typically the rate-determining step of the reaction.[9]

Caption: The addition-elimination mechanism for SₙAr on a pyridine ring.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine from 2-chloro-3,5-dimethylpyridine and piperazine.

Materials and Reagents:

-

2-Chloro-3,5-dimethylpyridine (1.0 eq.)

-

Piperazine (anhydrous, 2.0-3.0 eq.)

-

Potassium carbonate (K₂CO₃, 2.0 eq.) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3,5-dimethylpyridine (1.0 eq.), piperazine (2.5 eq.), and potassium carbonate (2.0 eq.).

-

Rationale: Piperazine acts as both the nucleophile and, in excess, can serve as a base and solvent. An inorganic base like K₂CO₃ is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[10]

-

-

Solvent Addition: Add a suitable solvent such as acetonitrile to the flask.

-

Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction without interfering.

-

-

Heating: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and stir for 12-24 hours.[10]

-

Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the chloride leaving group. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.[10] Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting crude residue in ethyl acetate and wash with water and then brine.

-

Rationale: This aqueous workup removes excess piperazine, inorganic salts, and other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-(3,5-Dimethylpyridin-2-yl)piperazine.

Caption: General workflow for synthesis and purification.

Structural Elucidation and Characterization

Confirmation of the chemical structure and purity is achieved using a combination of standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl groups, and the four sets of methylene protons on the piperazine ring. The aromatic protons will appear as singlets in the downfield region (δ 7.0-8.0 ppm). The piperazine protons will appear as multiplets or broad singlets in the δ 2.5-3.5 ppm region. The two methyl groups on the pyridine ring will appear as sharp singlets in the upfield region (δ 2.2-2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show unique signals for each carbon atom. The aromatic carbons of the pyridine ring will resonate in the δ 110-160 ppm range, while the piperazine carbons will be found further upfield (δ 40-55 ppm). The methyl group carbons will appear around δ 15-20 ppm.

-

MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 192.27, confirming the molecular weight of the compound.

-

IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring (around 1600-1450 cm⁻¹), and C-N stretching of the piperazine moiety.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. Frontiers | Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists [frontiersin.org]

Technical Monograph: 3,5-Dimethyl-2-(1-piperazinyl)pyridine

The following technical guide details the physicochemical properties, synthesis, and characterization of 3,5-dimethyl-2-(1-piperazinyl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Physicochemical Specifications

3,5-dimethyl-2-(1-piperazinyl)pyridine (C₁₁H₁₇N₃) is a substituted pyridine scaffold functioning as a key intermediate in the synthesis of serotonin (5-HT) receptor ligands and other CNS-active agents. Its structure features a pyridine ring substituted with electron-donating methyl groups at the 3 and 5 positions, and a piperazine moiety at the 2-position.

The presence of the ortho-methyl group (position 3) introduces steric strain that influences the planarity of the piperazine-pyridine bond, potentially modulating receptor binding affinity and metabolic stability compared to unsubstituted analogs.

Table 1: Physicochemical Data Profile

| Property | Value | Technical Note |

| Molecular Weight (Average) | 191.28 g/mol | Used for stoichiometric calculations. |

| Exact Mass (Monoisotopic) | 191.1422 Da | [M+H]⁺ peak expected at m/z 192.15 in ESI-MS. |

| Molecular Formula | C₁₁H₁₇N₃ | |

| CAS Registry Number | Not Assigned | Custom synthesis entity; derivative of CAS 72093-12-0. |

| LogP (Predicted) | 1.8 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (Piperazine N4) | ~9.8 | Highly basic; forms stable salts (e.g., 2HCl). |

| pKa (Pyridine N1) | ~3.5 | Reduced basicity due to steric/electronic effects. |

| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic as a free base. |

Synthetic Methodology

The synthesis of 3,5-dimethyl-2-(1-piperazinyl)pyridine is achieved via Nucleophilic Aromatic Substitution (SₙAr) . While 2-halopyridines are generally reactive, the electron-donating methyl groups at positions 3 and 5 deactivate the ring slightly compared to unsubstituted pyridine. However, the reaction proceeds efficiently under thermal forcing or transition-metal catalysis.

Protocol: SₙAr with Piperazine (Self-Validating)

Objective: Synthesize 3,5-dimethyl-2-(1-piperazinyl)pyridine from 2-chloro-3,5-dimethylpyridine.

Reagents:

-

Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 eq) [CAS: 72093-12-0][1][2][3]

-

Nucleophile: Piperazine (5.0 eq) – Excess prevents bis-arylation.

-

Solvent: n-Butanol or neat melt.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) – Optional if excess piperazine is used.

Step-by-Step Workflow:

-

Charge: In a pressure vial, combine 2-chloro-3,5-dimethylpyridine (141.6 mg, 1 mmol) and piperazine (430 mg, 5 mmol).

-

Reaction: Heat the mixture to 120–140°C for 12–16 hours.

-

Validation Point: Monitor by TLC (10% MeOH in DCM). The starting chloride (high R_f) should disappear; the product (low R_f, stains with ninhydrin) appears.

-

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water (3x) to remove excess piperazine.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).

-

Salt Formation (Optional): Dissolve free base in diethyl ether and add 2M HCl in ether to precipitate the dihydrochloride salt (MW: ~264.2 g/mol ).

Diagram 1: Synthetic Pathway & Logic

Caption: Reaction workflow for the synthesis of the target molecule via SₙAr, highlighting critical stoichiometric controls.

Structural Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Mass Spectrometry (ESI-MS)

-

Expected Ion: [M+H]⁺ = 192.15.

-

Fragmentation Pattern:

-

m/z 192 → 149 (Loss of C₂H₅N, piperazine ring cleavage).

-

m/z 192 → 108 (Loss of piperazine intact, generating dimethylpyridyl cation).

-

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The symmetry of the molecule is broken by the substitution pattern.

-

δ 2.15 (s, 3H): Methyl at position 3 (shielded by piperazine).

-

δ 2.25 (s, 3H): Methyl at position 5.

-

δ 2.90–3.00 (m, 4H): Piperazine CH₂ (adjacent to NH).

-

δ 3.10–3.20 (m, 4H): Piperazine CH₂ (adjacent to Pyridine).

-

δ 7.20 (s, 1H): Pyridine H4.

-

δ 7.90 (s, 1H): Pyridine H6 (deshielded by ring nitrogen).

Diagram 2: Structural Logic & NMR Assignments

Caption: Structural activity relationship (SAR) map linking chemical substituents to observed NMR signals and physicochemical properties.

Pharmaceutical Context

This molecule serves as a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs).

-

Bioisosterism: The 3,5-dimethylpyridine core mimics the steric bulk of a substituted benzene or naphthalene ring but with improved aqueous solubility due to the pyridine nitrogen.

-

Serotonergic Activity: The 2-(1-piperazinyl)pyridine motif is a pharmacophore for 5-HT receptor agonists/antagonists (e.g., similar to m-CPP or 1-(2-pyridyl)piperazine).

-

Metabolic Blocking: The methyl groups at positions 3 and 5 block common sites of oxidative metabolism (cytochrome P450 hydroxylation), potentially extending the half-life of the parent drug.

References

-

Santa Cruz Biotechnology. (2025). 2-Chloro-3,5-dimethylpyridine Product Data Sheet. Retrieved from

-

Sigma-Aldrich. (2025). Piperazine and Pyridine Building Blocks for Medicinal Chemistry. Retrieved from

-

PubChem. (2025). Compound Summary: 3,5-dimethylpyridine derivatives. Retrieved from

-

PrepChem. (2024). Synthesis of aminopyridine derivatives via Nucleophilic Substitution. Retrieved from

Sources

The Pyridyl Piperazine Scaffold in Medicinal Chemistry: Pharmacophore Dynamics, Synthesis, and Target Landscape

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in drug discovery, forming the structural backbone of numerous central nervous system (CNS) agents, antivirals, and cardiovascular drugs. When functionalized with a pyridyl ring, the resulting pyridyl piperazine motif exhibits unique physicochemical and spatial properties that make it highly sought after for targeting G-protein-coupled receptors (GPCRs) and neurodegenerative enzymes. This technical guide provides an in-depth analysis of the pharmacophore rationale, detailed synthetic methodologies, and the structure-activity relationship (SAR) landscape of pyridyl piperazines.

Pharmacophore Rationale: Why Pyridyl Piperazine?

The strategic replacement of a standard phenyl ring with a pyridyl ring in arylpiperazine ligands is driven by precise molecular causality:

-

Hydrogen Bonding & Target Anchoring: The pyridine nitrogen serves as a potent hydrogen bond acceptor. In GPCR binding pockets (such as the Histamine H3 receptor), this nitrogen frequently forms critical auxiliary hydrogen bonds with specific residues (e.g., Arg6.58), significantly enhancing binding affinity compared to purely carbocyclic analogs 1.

-

pKa Modulation: The electron-withdrawing nature of the pyridyl ring lowers the basicity (

) of the proximal piperazine nitrogen (N1) via inductive effects, while the distal nitrogen (N4) remains protonated at physiological pH (7.4). This creates a highly specific ionization profile that allows the N4 nitrogen to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in 5-HT receptors or Glu5.46 in H3R) 1. -

Lipophilicity and BBB Penetration: The introduction of the heteroatom reduces the overall partition coefficient (LogP) compared to phenylpiperazines. This optimizes aqueous solubility while maintaining sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), a strict prerequisite for CNS-active compounds.

Figure 1: GPCR pharmacophore binding model for pyridyl piperazine scaffolds.

Synthetic Methodologies: Causality and Validation

The synthesis of pyridyl piperazines requires overcoming the inherent deactivation of the pyridine ring or managing the high reactivity of secondary amines. Below are two rigorously validated protocols.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol is utilized when coupling piperazine to unactivated or sterically hindered halopyridines (e.g., 2,5-dibromopyridine) 2.

-

Reagents: 2,5-dibromopyridine (10.7 mmol), N-Boc-piperazine (14.3 mmol), Pd2(dba)3 (0.21 mmol), Xantphos (0.7 mmol), Sodium tert-butoxide (16.6 mmol), Toluene (100 mL).

-

Causality of Reagents:

-

Xantphos: This bidentate phosphine ligand has a large bite angle (111°), which enforces a geometry at the palladium center that heavily favors reductive elimination over

-hydride elimination. This is critical to prevent the formation of imine byproducts when using secondary amines. -

NaOtBu: A strong, non-nucleophilic base required to deprotonate the piperazine, facilitating its coordination to the Pd(II) intermediate.

-

Argon Purge: Pd(0) is highly susceptible to oxidation; purging removes dissolved oxygen, preventing catalyst deactivation.

-

-

Step-by-Step Methodology:

-

Charge an oven-dried Schlenk flask with 2,5-dibromopyridine, NaOtBu, Xantphos, and toluene.

-

Purge the system with argon gas for 5 minutes to establish an inert atmosphere.

-

Add N-Boc-piperazine and the Pd2(dba)3 precatalyst to the reaction mixture.

-

Heat the mixture to 80 °C for 4 hours. Causality: 80 °C provides the optimal thermal energy to drive the oxidative addition of the bromopyridine to the Pd(0) center without degrading the Boc protecting group.

-

Cool to room temperature, dilute with EtOAc (200 mL), and quench with water (100 mL).

-

Filter the mixture through a pad of diatomaceous earth (Celite) to remove palladium black and insoluble inorganic salts.

-

Extract the organic phase, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purify via silica gel column chromatography (10-20% EtOAc-hexane gradient).

-

-

Self-Validating System: Monitor the reaction via TLC. The disappearance of the 2,5-dibromopyridine spot and the emergence of a new, lower

spot under UV (254 nm) indicates completion. Post-purification, validate the target via LCMS (ESI+). A dominant peak at m/z 342.57 [M+H]+ confirms successful coupling 2.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This strategy is highly effective for electron-deficient pyridines, such as 4-chloropyridine 3.

-

Reagents: 4-chloropyridine hydrochloride, Piperazine (5-10 equivalents),

, n-butanol. -

Causality of Reagents:

-

Excess Piperazine: A 5-10 molar excess is strictly required to statistically favor mono-alkylation and suppress the formation of symmetrical bis-(4-pyridyl)piperazine dimers.

-

Hydrochloride Salt: Using the protonated pyridine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 position significantly more electrophilic and accelerating the SNAr attack.

-

-

Step-by-Step Methodology:

-

Suspend 4-chloropyridine hydrochloride and excess piperazine in n-butanol.

-

Add

to neutralize the hydrochloride salt and generate the free base in situ. -

Reflux the mixture for 12-16 hours. Causality: High-temperature reflux in a polar protic solvent stabilizes the Meisenheimer complex intermediate, driving the reaction forward.

-

Remove the solvent under reduced pressure and partition the residue between water and dichloromethane (DCM).

-

Extract the aqueous layer multiple times with DCM to maximize recovery of the highly polar product.

-

-

Self-Validating System: After extraction, test the aqueous layer with pH paper; it must be highly basic (pH > 10) to confirm complete neutralization. Validate the purified 1-(4-pyridinyl)piperazine via 1H NMR. The spectrum must show a broad singlet at ~1.5-2.0 ppm (secondary amine NH) and an AA'BB' splitting pattern in the aromatic region (~8.2 ppm and 6.7 ppm), confirming the para-substitution on the pyridine ring 3.

Figure 2: Synthetic workflow for pyridyl piperazines via SNAr and Buchwald-Hartwig coupling.

Target Landscape and Structure-Activity Relationship (SAR)

Serotonin (5-HT) Receptors

Pyridyl piperazines are foundational to Long-Chain Arylpiperazines (LCAPs), a class of molecules that target 5-HT1A and 5-HT7 receptors, which are implicated in anxiety and depression. SAR studies reveal that the length of the alkyl linker connecting the piperazine to a terminal amide/imide dictates receptor selectivity. For 1-(2-pyridyl)piperazine derivatives, chain elongation maintains high 5-HT1A affinity while modulating D2 receptor off-target effects 4.

Histamine H3 and Sigma-1 ( ) Receptors

Recent drug discovery efforts have identified 4-pyridyl piperazines as highly selective H3R antagonists. Molecular docking confirms that the pyridyl nitrogen forms an auxiliary hydrogen bond with Arg6.58, a feature absent in phenylpiperazine analogs 1. Furthermore, structural modifications (e.g., varying the lipophilic tail) have yielded dual-acting H3/

Alzheimer’s Disease: AChE and BACE-1 Inhibition

Hybrid conjugates combining 1,3,4-oxadiazole with pyridyl piperazines have been rationally designed as multitarget ligands for Alzheimer's disease. The pyridyl piperazine moiety acts as a selective binding anchor at the Peripheral Anionic Site (PAS) of human Acetylcholinesterase (hAChE). Compound 5AD, featuring a terminal pyridyl substitution, demonstrated paramount lead characteristics by concurrently inhibiting hAChE and the

Quantitative SAR Data Summary

| Target / Receptor | Scaffold Modification | Biological Activity ( | Primary Binding Mechanism |

| Histamine H3R | 4-pyridyl piperazine + propyl linker | High affinity (nM range) | Salt bridge at Glu5.46; H-bond at Arg6.58 |

| Sigma-1 ( | Piperazine/Piperidine dual ligands | Hydrophobic pocket anchoring | |

| hAChE (Alzheimer's) | Oxadiazole-pyridyl piperazine (Lead 5AD) | Peripheral Anionic Site (PAS) binding | |

| hBACE-1 (Alzheimer's) | Oxadiazole-pyridyl piperazine (Lead 5AD) | Aspartate dyad catalytic site interaction | |

| 5-HT1A Receptor | 1-(2-pyridyl)piperazine LCAPs | High affinity (nM range) | Salt bridge at Asp3.32 |

Conclusion

The pyridyl piperazine scaffold is a masterkey in medicinal chemistry. Its precise physicochemical properties—specifically its tunable basicity, hydrogen-bonding capacity, and optimal lipophilicity—allow it to selectively engage with a diverse array of CNS targets. By employing rigorous, self-validating synthetic protocols like Buchwald-Hartwig cross-coupling and SNAr, medicinal chemists can efficiently generate highly functionalized libraries to accelerate the discovery of next-generation neurotherapeutics.

References

- BenchChem.An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine.

- ChemicalBook.4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis.

- National Institutes of Health (PMC).Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential.

- MDPI.Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery.

- National Institutes of Health (PMC).Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- National Institutes of Health (PubMed).Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues.

Sources

- 1. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery [mdpi.com]

- 2. 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,5-Lutidine Derivatives Containing Piperazine

The following technical guide details the design, synthesis, and application of 3,5-Lutidine (3,5-dimethylpyridine) derivatives containing piperazine . This document is structured for medicinal chemists and drug discovery scientists, focusing on the strategic utility of this scaffold in optimizing pharmacokinetics and target binding.

Optimizing Steric Control and Metabolic Stability in Drug Design

Executive Summary

The fusion of 3,5-lutidine (3,5-dimethylpyridine) with a piperazine pharmacophore creates a privileged structural motif utilized in oncology, virology (HIV), and CNS therapeutics. While piperazine serves as a versatile linker and solubility enhancer, the 3,5-lutidine moiety provides two critical medicinal chemistry advantages:

-

Metabolic Blockade: The methyl groups at positions 3 and 5 block the most metabolically vulnerable sites of the pyridine ring, preventing rapid oxidation by Cytochrome P450 enzymes.

-

Conformational Restriction: When coupled at the 2- or 4-position, the flanking methyl groups induce steric clash, forcing the piperazine (or the linker) into a twisted conformation perpendicular to the pyridine plane. This "atropisomeric-like" control is vital for binding selectivity in crowded active sites (e.g., Kinases, GPCRs).

Chemical Architecture & Structural Classes[1]

The derivatives are categorized by the connectivity between the lutidine ring and the piperazine nitrogen.

Class A: 2-(Piperazin-1-yl)-3,5-dimethylpyridine[1]

-

Connectivity: Direct C-N bond at the pyridine 2-position.[1]

-

Properties: The 3-methyl group exerts steric pressure on the piperazine, reducing planarity. The pyridine nitrogen remains basic but less accessible.

-

Applications: 5-HT receptor antagonists, MMP-9 inhibitors.

Class B: 4-(Piperazin-1-yl)-3,5-dimethylpyridine[1]

-

Connectivity: Direct C-N bond at the pyridine 4-position.[1]

-

Properties: Highly sterically congested. The piperazine is flanked by two methyl groups (3 and 5), creating a rigid, orthogonal alignment.

-

Applications: JAK inhibitors, HSP90 inhibitors.

Class C: 1-(3,5-Dimethylbenzyl)piperazine[2][3]

-

Connectivity: Linkage via a methylene bridge attached to the pyridine ring (usually at C4, though "benzyl" implies a phenyl analog, here referring to the (3,5-dimethylpyridin-x-yl)methyl motif).

-

Properties: Flexible linker. The 3,5-dimethyl pattern acts primarily as a lipophilic bulk element.

-

Applications: HIV-1 NNRTIs, CCR5 antagonists.

Synthetic Strategies

Synthesizing these derivatives requires overcoming the electronic deactivation caused by the electron-donating methyl groups.[1]

Challenge: Electronic Deactivation

In standard Nucleophilic Aromatic Substitution (SNAr), the pyridine ring needs to be electron-deficient. The two methyl groups in 3,5-lutidine donate electron density, making the ring less reactive toward nucleophiles (like piperazine) compared to unsubstituted pyridine.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

For Class A and B derivatives, standard SNAr often fails or requires harsh conditions. Pd-catalysis is the gold standard.[1]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond of 2-chloro-3,5-dimethylpyridine.[1]

-

Amine Coordination: Piperazine binds to the Pd center.

-

Deprotonation: Base removes the proton from piperazine.

-

Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).[1]

Strategy 2: N-Oxide Activation (The "Boekelheide" Route)

To functionalize the 2- or 4-position of 3,5-lutidine starting from the parent hydrocarbon.

-

Oxidation: 3,5-Lutidine

3,5-Lutidine-N-oxide (using mCPBA). -

Rearrangement/Chlorination: Reaction with POCl3 converts the N-oxide to 2-chloro-3,5-dimethylpyridine or 4-chloro-3,5-dimethylpyridine.

Visualization: Synthetic Pathways

The following diagram illustrates the critical pathways to access Class A and Class B derivatives, highlighting the divergence based on target regiochemistry.

Caption: Divergent synthesis of 2- and 4-substituted 3,5-lutidine piperazines via N-oxide activation and Pd-catalyzed coupling.

Experimental Protocols

Protocol A: Synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Target: Class A Derivative via Buchwald-Hartwig Coupling[1]

Rationale: Direct SNAr of 2-chloro-3,5-dimethylpyridine is sluggish due to the electron-donating methyls. We utilize a Pd-catalyst with a bulky phosphine ligand (BINAP) to facilitate the coupling.[1]

Reagents:

-

2-Chloro-3,5-dimethylpyridine (1.0 eq)

-

Piperazine (3.0 eq) – Excess used to prevent bis-coupling.[1]

-

Pd2(dba)3 (0.02 eq)

-

BINAP (0.04 eq)[1]

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)[1]

-

Toluene (Anhydrous)[1]

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd2(dba)3 and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red (active catalyst formation).[1]

-

Substrate Addition: Add 2-chloro-3,5-dimethylpyridine, piperazine, and NaOtBu to a reaction vial equipped with a magnetic stir bar.

-

Initiation: Transfer the catalyst solution to the reaction vial via syringe. Seal the vial.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl chloride.[1]

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate. The excess piperazine makes the crude basic.[1] Purify via Flash Column Chromatography (DCM:MeOH:NH4OH gradient) to isolate the mono-arylated product.

Protocol B: Synthesis of 1-(3,5-Dimethylbenzyl)piperazine

Target: Class C Derivative via Reductive Amination

Rationale: This method avoids the use of unstable benzyl halides and allows for mild coupling conditions.

Reagents:

-

3,5-Dimethylbenzaldehyde (1.0 eq)

-

1-Boc-piperazine (1.1 eq) – Protected piperazine ensures single alkylation.[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Acetic Acid (catalytic, 1-2 drops)

-

DCM (Dichloromethane)[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3,5-dimethylbenzaldehyde and 1-Boc-piperazine in DCM. Add catalytic acetic acid. Stir for 30 minutes at room temperature to form the iminium ion intermediate.

-

Reduction: Add STAB in one portion. The mild reducing agent selectively reduces the iminium ion over the aldehyde.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Extraction: Extract with DCM (3x). Dry organics over Na2SO4.

-

Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) for 1 hour to reveal the free piperazine amine.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 3,5-lutidine motif outperforms standard pyridine in specific biological contexts.

| Feature | Standard Pyridine Analog | 3,5-Lutidine Analog | Mechanistic Advantage |

| Metabolic Stability | Low (Rapid oxidation at C3/C5) | High | Methyls block P450 oxidation sites; prolongs t1/2. |

| Lipophilicity (LogP) | ~0.65 (Pyridine) | ~1.6 (3,5-Lutidine) | Increases membrane permeability and CNS penetration.[1] |

| pKa (Pyridine N) | ~5.2 | ~6.15 | Methyls are electron-donating, making the N more basic and a better H-bond acceptor. |

| Conformation | Planar (with N-substituent) | Twisted | Steric clash between 3,5-Me and piperazine forces orthogonality; improves selectivity. |

Biological Applications & Case Studies

Case Study 1: MMP-9 Inhibitors

In the design of Matrix Metalloproteinase (MMP) inhibitors, selectivity between MMP-9 (target) and MMP-2 (antitarget) is crucial.[1]

-

Role of Scaffold: The 1-(3,5-dimethylpyridin-2-yl)piperazine unit acts as a surface-binding element.[1] The 3,5-dimethyl groups twist the pyridine ring relative to the piperazine linker.

-

Outcome: This twist prevents the inhibitor from fitting into the flatter S1' pocket of MMP-2, thereby enhancing selectivity for MMP-9.

Case Study 2: HIV-1 NNRTIs

Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) often require a "wing" to fill the hydrophobic pocket of the enzyme.[1]

-

Role of Scaffold: The 3,5-dimethylbenzyl group provides a specific hydrophobic volume that fills the "wing 2" region of the NNRTI binding pocket more effectively than a simple benzyl group.

-

Outcome: Enhanced potency against Wild Type and Y181C mutant strains due to optimized hydrophobic interactions.

Logic Diagram: SAR Decision Tree

Caption: Decision logic for incorporating the 3,5-lutidine scaffold to solve specific ADME and potency issues.

References

-

Synthesis of 3,5-Lutidine Derivatives: Schubert, M., et al. (2019). "Synthesis of 15N-labelled 3,5-dimethylpyridine." Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

MMP Inhibitors: Maeda, K. (2014). "Amide derivative and use thereof as medicine." U.S. Patent 8,816,079. Link

-

HIV-1 CCR5 Antagonists: Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1] II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide."[1] Journal of Medicinal Chemistry. Link

-

5-HT Antagonists: "Piperazine derivatives as 5-ht antagonists."[1] WO Patent 1994015928A1. Link

-

Buchwald-Hartwig Protocols: Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link[1]

Sources

In-Depth Technical Guide: Physical Properties and Characterization of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Executive Summary

1-(3,5-Dimethylpyridin-2-yl)piperazine is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Belonging to the broader class of pyridinylpiperazines, this compound serves as a "privileged structure"—a molecular scaffold capable of binding to multiple biological targets with high affinity, most notably G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors[1][2].

This whitepaper provides an authoritative, in-depth analysis of the physical properties, structural characteristics, and validated experimental methodologies required to accurately profile 1-(3,5-Dimethylpyridin-2-yl)piperazine. By detailing self-validating protocols for determining critical parameters like pKa and LogP, this guide ensures that researchers can achieve reproducible, high-fidelity data essential for lead optimization and pharmacokinetic modeling.

Structural Identity & Chemical Classification

The compound consists of a piperazine ring attached at the 1-position to the 2-position of a pyridine ring, which is further substituted with methyl groups at the 3 and 5 positions. The basicity of the piperazine nitrogen is a defining feature that dictates its ionization state at physiological pH, directly influencing its solubility and receptor binding kinetics[2].

-

IUPAC Name: 1-(3,5-Dimethylpyridin-2-yl)piperazine

-

Chemical Formula: C₁₁H₁₇N₃[3]

-

Molecular Weight: 191.27 g/mol [3]

-

SMILES: Cc1cc(C)cnc1N2CCNCC2

Core Physical & Chemical Properties

The physical properties of 1-(3,5-Dimethylpyridin-2-yl)piperazine dictate its behavior in both synthetic workflows and biological assays. The data below synthesizes established physicochemical parameters for this specific scaffold and its close isomeric analogs (e.g., the 4,5-dimethyl isomer)[3][4].

| Property | Value / Description | Significance in Drug Design |

| Physical State | Crystalline Solid / Powder | Impacts formulation and handling workflows. |

| Molecular Weight | 191.27 g/mol | Ideal for fragment-based drug discovery (<300 Da). |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | Excellent predictor for blood-brain barrier (BBB) penetration. |

| Predicted LogP | ~1.10 | Optimal lipophilicity for CNS-targeted ligands. |

| Hydrogen Bond Donors | 1 | Influences target receptor hydrogen-bonding networks. |

| Hydrogen Bond Acceptors | 3 | Enhances aqueous solubility and target affinity. |

| Solubility | Soluble in DMSO, DMF, EtOH | Requires co-solvents for high-concentration aqueous assays. |

Physicochemical Profiling Workflows

To accurately utilize 1-(3,5-Dimethylpyridin-2-yl)piperazine in drug development, its ionization constant (pKa) and partition coefficient (LogP) must be experimentally validated. The following workflows are designed as self-validating systems , ensuring data integrity through built-in system suitability tests (SSTs).

Caption: Workflow for the experimental determination of pKa and LogP/LogD.

pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining the pKa of basic amines like piperazine[5].

-

Causality: The secondary amine of the piperazine ring is the primary site of protonation. Knowing the exact pKa allows researchers to calculate the ratio of ionized to unionized drug at physiological pH (7.4), which dictates membrane permeability[6].

-

Self-Validating Protocol:

-

System Suitability: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C. Run a blank titration with the solvent (0.15 M KCl) to establish a baseline and account for atmospheric CO₂ absorption[5][7].

-

Sample Preparation: Dissolve the compound in 0.15 M KCl. Why 0.15 M KCl? This maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable. This allows the measured pH to accurately reflect the concentration of ionized species rather than just their thermodynamic activity[5].

-

Titration Execution: Purge the solution with nitrogen gas to displace dissolved CO₂, which could form carbonic acid and artificially shift the inflection point[6]. Titrate with 0.1 M HCl or NaOH, recording the pH after each incremental addition until a constant pH drift (<0.002 pH/min) is achieved[7].

-

Data Analysis: Plot the first derivative of the titration curve. The peak of the derivative curve pinpoints the exact inflection point, representing the pKa.

-

Lipophilicity (LogP) via Shake-Flask Method

The shake-flask method, coupled with LC-MS quantification, is the definitive protocol for determining the partition coefficient[8].

-

Causality: LogP measures lipophilicity, which governs the compound's ability to cross the blood-brain barrier—a critical requirement for CNS-active GPCR ligands[2].

-

Self-Validating Protocol:

-

System Suitability: Run a reference standard (e.g., metoprolol or acetanilide) with a known LogP alongside the analyte to validate phase separation efficiency and LC-MS response linearity[9].

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours, then allow them to separate. Why pre-saturate? Water and octanol are slightly miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise introduce significant volumetric errors in concentration calculations[10].

-

Equilibration: Dissolve 1-(3,5-Dimethylpyridin-2-yl)piperazine in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol. Shake at 100 oscillations/min for 1 hour at 25°C[10].

-

Separation & Quantification: Centrifuge the mixture at 4000 × g for 30 minutes to break any micro-emulsions[10]. Carefully sample both phases and quantify the compound using LC-MS. Calculate LogP as

.

-

Spectroscopic Characterization & Validation

To confirm the structural integrity and purity of the synthesized or procured compound, rigorous spectroscopic validation is required.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR (CDCl₃, 400 MHz): Look for the distinct singlet of the pyridine methyl groups (around 2.2 - 2.5 ppm). The piperazine protons typically appear as multiplets between 2.8 and 3.5 ppm. The aromatic protons of the pyridine ring will appear downfield (typically 7.0 - 8.0 ppm), confirming the substitution pattern.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

-

Validation: The compound should elute as a single sharp peak (purity >95%). The mass spectrum (ESI+) must show a dominant

ion at m/z 192.14, corresponding to the protonated mass of C₁₁H₁₇N₃[11].

-

Pharmacological Context & GPCR Interaction

As a privileged structure, the pyridinylpiperazine scaffold is frequently employed to target GPCRs. The basic piperazine nitrogen forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the binding pocket of aminergic GPCRs, while the dimethyl-substituted pyridine ring engages in hydrophobic and

Caption: Pharmacological signaling pathway of pyridinylpiperazine derivatives at GPCRs.

Handling, Stability, and Storage

-

Storage Conditions: Store as a solid at -20°C in a desiccated environment to prevent degradation. The compound is stable for

2 years under these conditions. -

Hygroscopicity: Like many piperazine derivatives, the free base can be slightly hygroscopic. It is often converted to a hydrochloride (HCl) salt to improve solid-state stability and aqueous solubility for biological testing.

-

Handling Precautions: Handle under an inert atmosphere (e.g., Nitrogen or Argon) when preparing stock solutions to prevent potential N-oxidation of the piperazine ring. Use standard PPE (gloves, safety goggles) as it may cause skin and respiratory irritation[3].

References

- Pyridinylpiperazine - Wikipedia. Wikipedia.

- 1779791-86-4 | 1-(4,5-Dimethylpyridin-2-yl)piperazine. ChemScene.

- Piperazines - Privileged Structures ChemFiles. Sigma-Aldrich.

- Piperazine, 2-pyridylethyl- | C11H17N3 | CID 566605. PubChem - NIH.

- CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.

- Protocol for Determining pKa Using Potentiometric Titration.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determin

- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD). PubMed - NIH.

- Combined shake-flask, chromatographic and in silico approaches for evalu

Sources

- 1. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Piperazine, 2-pyridylethyl- | C11H17N3 | CID 566605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combined shake-flask, chromatographic and in silico approaches for evaluating the physicochemical and ADME properties of aloin A and aloe-emodin [hrcak.srce.hr]

- 11. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

Technical Guide: LogP and Hydrophobicity of Dimethylpyridin-2-yl Piperazines

Executive Summary

Dimethylpyridin-2-yl piperazines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for numerous GPCR ligands (e.g., serotonin 5-HT receptor antagonists), kinase inhibitors, and antipsychotics.[1][2][3] Their utility stems from the unique balance between the lipophilic, electron-rich dimethylpyridine ring and the polar, ionizable piperazine moiety.

This guide provides a rigorous analysis of the hydrophobicity (LogP) and pH-dependent distribution (LogD) of these derivatives.[3] It addresses the "Lipophilic Cation" paradox where high structural lipophilicity is masked by ionization at physiological pH, a critical factor for blood-brain barrier (BBB) penetration and oral bioavailability.

Part 1: Molecular Architecture & Physicochemical Drivers[1][3]

Structural Analysis

The core structure consists of a piperazine ring attached to the C2 position of a pyridine ring substituted with two methyl groups (typically 4,6-dimethyl or 3,5-dimethyl patterns).

-

The Piperazine Effect: The distal nitrogen (

) is a secondary amine with a typical -

The Dimethylpyridine Effect:

-

Lipophilicity: Each methyl group adds approximately +0.5 log units to the intrinsic LogP compared to the unsubstituted pyridine.[3]

-

Electronic Modulation: Methyl groups are weak electron donors (inductive effect).[1][3] This slightly increases the electron density of the pyridine ring, potentially elevating the

of the pyridine nitrogen (typically

-

The LogP vs. LogD Divergence

For drug developers, distinguishing between

| Property | Value Range (Approx.) | Significance |

| LogP (Neutral) | 1.1 – 1.7 | Intrinsic lipophilicity.[1][2][3] Indicates potential for membrane interaction if uncharged.[1][3] |

| LogD (pH 7.4) | 0.0 – 0.5 | Effective lipophilicity in blood.[1][3] Low values suggest high aqueous solubility but potential permeability issues unless active transport is involved.[1] |

| pKa (Distal N) | 8.9 – 9.6 | Determines the ionization state.[3] High pKa drives the massive drop from LogP to LogD.[3] |

Key Insight: The dimethyl substitution is often a strategic design choice to "rescue" the lipophilicity lost due to the piperazine ionization, pushing the

Part 2: Experimental Protocols

Protocol A: Potentiometric LogP Determination (The "Gold Standard" for Ionizable Drugs)

Why this method? Traditional shake-flask methods fail for compounds with extreme pKa values or low LogD because phase separation is difficult to quantify accurately.[1][3] Potentiometric titration simultaneously determines pKa and LogP.[1][3]

Reagents:

Workflow:

-

Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01).

-

Aqueous Titration: Dissolve 5 mg of the dimethylpyridin-2-yl piperazine in 20 mL of ionic strength-adjusted water (0.15 M KCl). Titrate from pH 2 to pH 12 to determine precise

.[1][3] -

Dual-Phase Titration: Repeat the titration in a dual-phase system containing varying ratios of octanol (e.g., 5 mL octanol / 20 mL water).

-

Calculation: The shift in the apparent

curve in the presence of octanol is directly proportional to the partitioning of the neutral species into the lipid phase. Use the Bjerrum difference plot to calculate LogP.[3]

Protocol B: High-Throughput HPLC-Based LogP Estimation

Why this method? For screening libraries of derivatives, potentiometry is too slow.[3] Reversed-phase HPLC (RP-HPLC) correlates retention time (

System Setup:

-

Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse XDB-C18), 5 µm, 4.6 x 150 mm.[1][2][3] Note: End-capping is crucial to minimize silanol interactions with the basic piperazine nitrogen.[1][2][3]

-

Mobile Phase: Isocratic Methanol/Buffer (60:40).[1][3]

-

Buffer: 20 mM MOPS or Phosphate, pH 7.4 (for LogD) or pH 10.5 (for LogP, ensuring neutral species).

-

Additive: 0.1% Decylamine (acts as a silanol blocker to prevent peak tailing of the basic amine).

-

Calculation:

Part 3: Visualizations

Ionization & Partitioning Equilibrium

This diagram illustrates the dynamic equilibrium that exists during a shake-flask or biological partitioning event.[1][2][3] The "Lipophilic Cation" effect is visualized by the dominance of the protonated species in the aqueous phase.

Caption: Equilibrium dynamics of dimethylpyridin-2-yl piperazine. At pH 7.4, the equilibrium shifts heavily toward the aqueous cation, masking the intrinsic lipophilicity of the neutral scaffold.

Synthesis & Optimization Workflow

A decision tree for synthesizing and optimizing these derivatives based on hydrophobicity requirements.

Caption: Strategic workflow for modulating hydrophobicity. Methylation is the first-line tactic to elevate LogP without introducing excessive molecular weight or metabolic liability.[1][2][3]

Part 4: Quantitative Data Summary

The following data aggregates experimental and predicted values for the specific 1-(4,6-dimethylpyridin-2-yl)piperazine derivative compared to its analogs.

| Compound | Intrinsic LogP (Neutral) | LogD (pH 7.[3]4) | pKa (Piperazine N) | Notes |

| 1-(2-Pyridyl)piperazine | 0.3 – 0.6 | -1.2 to -0.8 | 9.2 | Highly polar; poor BBB penetration.[1][2][3] |

| 1-(4,6-Dimethylpyridin-2-yl)piperazine | 1.63 | 0.09 | 8.96 | Methyl groups increase LogP by ~1 unit.[1][2][3] pKa slightly suppressed by sterics/electronics.[1][3] |

| 1-(3-Trifluoromethylpyridin-2-yl)piperazine | 2.1 | 0.8 | 8.5 | Electron-withdrawing group lowers pKa, significantly boosting LogD.[1][2][3] |

Data Sources: Aggregated from EPA CompTox Dashboard [1] and PubChem [2].

References

-

EPA CompTox Chemicals Dashboard. 1-(4,6-Dimethylpyridin-2-yl)piperazine Properties. U.S. Environmental Protection Agency.[1][3] Available at: [Link][3]

-

PubChem. 1-(4-Pyridyl)piperazine Compound Summary. National Library of Medicine.[1][3] Available at: [Link][3]

-

Journal of Medicinal Chemistry. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[1][2][3] Saari WS, et al. (1983).[3] Available at: [Link][3]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. Available at: [Link][3]

Sources

Technical Guide: Safety & Handling of 1-(3,5-Dimethylpyridin-2-yl)piperazine

This technical guide serves as a Pre-Clinical Safety Assessment & Handling Protocol for 1-(3,5-Dimethylpyridin-2-yl)piperazine.[1] As a specialized research intermediate often encountered in CNS drug discovery (e.g., serotonin receptor modulation), this compound requires a safety strategy that bridges the gap between "unknown research chemical" and "known toxicological scaffold."

Document Control:

-

Scope: Pre-Clinical R&D & Synthesis

-

Hazard Class: Nitrogen Heterocycle / Pharmacophore Scaffold[1]

Compound Identification & Physicochemical Profiling

Before handling, we must establish the chemical identity and predicted behavior. In the absence of a registered commodity SDS, we utilize Structure-Activity Relationship (SAR) read-across from the 1-(2-pyridyl)piperazine and 3,5-dimethylpyridine substructures.[1]

| Parameter | Data / Prediction | Rationale |

| Chemical Name | 1-(3,5-Dimethylpyridin-2-yl)piperazine | Core Scaffold |

| Structure Analysis | Piperazine Ring: Secondary amine (pKa ~9.8).Pyridine Ring: Electron-deficient aromatic system with methyl groups at C3/C5.[1][2] | The C2-attachment forces the piperazine and pyridine rings into a twisted conformation due to steric clash with the C3-methyl, potentially reducing metabolic planarity.[1][2] |

| Molecular Formula | C₁₁H₁₇N₃ | MW: 191.28 g/mol |

| Predicted LogP | 1.1 – 1.4 | Moderate lipophilicity; likely skin permeable.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Methyl substitution often disrupts crystal packing compared to unsubstituted analogs.[1] |

| Basicity | Basic (Amine-like) | Incompatible with strong acids, acid chlorides, and anhydrides.[1][2] |

Hazard Identification (GHS Classification)

Note: Classifications are derived from read-across data of analogous piperazine-pyridine scaffolds (e.g., 1-(2-pyridyl)piperazine).[1][2]

Core Hazards

-

Skin Corrosion/Irritation (Category 2): The secondary amine functionality is a known irritant.[1]

-

Serious Eye Damage/Irritation (Category 2A/1): Piperazine bases can cause severe corneal damage due to high pH in aqueous environments.[1]

-

Specific Target Organ Toxicity - SE (Category 3): Respiratory irritation is highly probable if aerosolized.[1]

The "Hidden" Hazard: Sensitization

Piperazine derivatives are notorious respiratory and skin sensitizers .[1][3] The 3,5-dimethyl substitution does not mitigate this risk.

-

Risk: Potential for occupational asthma or contact dermatitis upon repeated exposure.[1]

-

Mechanism: The secondary amine can haptenize proteins, triggering an immune response.

Signal Word: WARNING

Hazard Statements:

Operational Safety: The "Band 3" Protocol

For research chemicals with incomplete toxicological profiles but known bioactive scaffolds, we apply a Control Band 3 (Containment) strategy. This assumes the compound is moderately toxic (OEL 10–100 µg/m³) until proven otherwise.

Workflow Visualization: Risk Assessment Logic

Caption: Decision matrix for handling piperazine-pyridine intermediates based on physical state.

Specific Handling Procedures

-

Engineering Controls:

-

Glove Permeability (Critical):

-

Cross-Contamination:

-

Wipe down all surfaces with a mild acidic solution (e.g., 1% acetic acid) followed by water to neutralize and remove amine residues.

-

Synthesis & Reaction Safety

When synthesizing this compound (typically via SNAr or Buchwald-Hartwig coupling of 2-chloro-3,5-dimethylpyridine and piperazine), specific hazards arise.[1][2]

Reaction Hazards

-

Exothermicity: The nucleophilic attack of piperazine on the chloropyridine is exothermic.

-

Runaway Potential: If using NaH or strong bases, hydrogen gas evolution is a fire/explosion risk.

-

Work-up: The product is basic. Extraction often involves basic aqueous washes (NaOH), which can cause severe eye damage if splashed.

Purification Safety

-

Chromatography: The compound likely tails on silica due to the basic nitrogen.

-

Modifier Warning: Using Triethylamine (TEA) or Ammonia in the mobile phase increases the volatility of the eluent. Ensure the rotovap exhaust is vented to a hood, not the lab atmosphere.

Emergency Response Protocols

This section outlines the immediate actions required in case of exposure. These protocols are "self-validating" because they prioritize decontamination over treatment, preventing further injury while help arrives.[1]

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Irrigate for 15+ minutes. Hold eyelids open. Do not use neutralization agents.[1] | Piperazines are alkaline.[1][9][10] Caustic injury penetrates deep into the corneal stroma. Immediate dilution is the only way to stop necrosis. |

| Skin Contact | Drench & Soap. Remove contaminated clothing.[1][5][7][11] Wash with non-abrasive soap.[1] | Lipophilic amines absorb quickly.[1] Acidic neutralization on skin is contraindicated (exothermic reaction).[1] Soap emulsifies the lipophilic pyridine ring. |

| Inhalation | Evacuate & Oxygen. Move to fresh air.[1][4][5] Monitor for delayed pulmonary edema. | Respiratory sensitization can trigger bronchospasm.[1] Delayed inflammation is common with amine inhalation.[1] |

| Spill Cleanup | Absorb & Neutralize. Use sand/vermiculite.[1] Treat residue with dilute acetic acid.[1] | Neutralization converts the volatile free base into a non-volatile, water-soluble salt, reducing vapor pressure and inhalation risk.[1][2] |

Toxicology & Metabolism (The "Why")

Understanding the metabolic fate of the molecule helps predict toxicity.

Metabolic Activation Pathway

The 3,5-dimethylpyridine ring is susceptible to oxidation.[1]

Caption: Potential metabolic pathways. While N-oxidation is detoxification, methyl oxidation can lead to reactive intermediates.[1][2]

-

Primary Risk: The piperazine nitrogen is a nucleophile.[1] If the pyridine ring is metabolized to a reactive quinone-methide species (via the methyl groups), it could cause idiosyncratic toxicity (liver).[1]

-

Recommendation: Avoid prolonged exposure; assume potential for hepatotoxicity in chronic settings until Ames/Micronucleus data is available.[1]

Ecological & Disposal Considerations

-

Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life (Category 3).[1]

-

Disposal:

-

Do NOT dispose of down the drain.

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides).[1]

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine, 1-(2-pyridinyl)-. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Piperazine. Retrieved from [Link][1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fi [fishersci.fi]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine from 2-chloro-3,5-dimethylpyridine

Introduction & Mechanistic Rationale

The 1-(pyridin-2-yl)piperazine structural motif is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in central nervous system (CNS) therapeutics, including advanced somatostatin receptor 4 (SSTR4) agonists[1]. However, the synthesis of 1-(3,5-dimethylpyridin-2-yl)piperazine from 2-chloro-3,5-dimethylpyridine presents a distinct mechanistic hurdle due to the electronic deactivation of the heteroaromatic ring.

The Electronic Deactivation Challenge: In classical Nucleophilic Aromatic Substitution (S_NAr), the rate-determining step is the nucleophilic attack that forms a negatively charged Meisenheimer complex. While unsubstituted or electron-deficient 2-chloropyridines undergo this transformation readily, the methyl groups at the C3 and C5 positions of our starting material exert strong electron-donating inductive (+I) and hyperconjugative effects. This significantly increases the electron density on the pyridine ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and destabilizing the anionic intermediate. As a result, uncatalyzed S_NAr on unactivated 2-chloropyridines is notoriously sluggish and requires extremely harsh, forcing conditions[2].

To successfully synthesize this molecule, chemists must select between two distinct pathways: a brute-force thermal S_NAr or a finesse, transition-metal-catalyzed Buchwald-Hartwig amination[3].

Strategic Pathway Selection

Pathway A: High-Temperature S_NAr (The Thermal Route)

This strategy relies on extreme thermal activation and Le Chatelier’s principle. By utilizing a massive stoichiometric excess of piperazine (typically 10 equivalents), the amine acts simultaneously as the nucleophile, base, and solvent medium. The primary causality behind using such a large excess is to statistically suppress the formation of the bis-arylated byproduct, 1,4-bis(3,5-dimethylpyridin-2-yl)piperazine.

Pathway B: Buchwald-Hartwig Amination (The Catalytic Route)

This approach completely bypasses the high activation energy barrier of the S_NAr Meisenheimer complex. The reaction proceeds via the oxidative addition of the electron-rich C–Cl bond to a Palladium(0) species, followed by amine coordination, deprotonation, and reductive elimination[4]. To ensure absolute chemoselectivity and prevent bis-arylation, 1-Boc-piperazine is utilized as the coupling partner. The Boc protecting group acts as a self-validating control, strictly limiting the reaction to mono-arylation before being quantitatively removed via acid hydrolysis.

Caption: Workflow comparing S_NAr and Buchwald-Hartwig strategies for 2-pyridylpiperazine synthesis.

Quantitative Method Comparison

The table below summarizes the critical parameters, yields, and operational trade-offs between the two synthetic methodologies.

| Parameter | Pathway A: Thermal S_NAr | Pathway B: Buchwald-Hartwig |

| Reagents | Unprotected Piperazine (10.0 eq) | 1-Boc-Piperazine (1.2 eq), Pd(OAc)₂, BINAP, NaOtBu |

| Temperature | 160 °C | 90 °C (Coupling) / 25 °C (Deprotection) |

| Reaction Time | 24 hours | 6 hours (Coupling) + 2 hours (Deprotection) |

| Chemoselectivity | Moderate (Risk of bis-arylation) | Excellent (100% Mono-arylation guaranteed by Boc) |

| Overall Yield | 40–55% | 75–85% (Over 2 steps) |

| Primary Advantage | Low reagent cost, highly scalable | Mild conditions, superior yield for deactivated rings |

Experimental Protocols

Protocol A: Thermal S_NAr (Scale-Up Route)

Causality Note: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high boiling point (202 °C) safely accommodates the extreme thermal requirements of this deactivated system.

-

Reaction Setup: In a heavy-walled pressure vessel, charge 2-chloro-3,5-dimethylpyridine (1.0 eq, 10.0 mmol, 1.42 g) and anhydrous piperazine (10.0 eq, 100 mmol, 8.61 g). Add NMP (5.0 mL) to mobilize the solid mixture.

-

Thermal Activation: Seal the vessel securely and heat the mixture behind a blast shield at 160 °C for 24 hours with vigorous magnetic stirring.

-

Aqueous Quench & Extraction: Cool the vessel to room temperature. Dilute the crude mixture with deionized water (50 mL) to dissolve the massive excess of unreacted piperazine. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine (5 × 30 mL) to forcefully partition any residual NMP and piperazine into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation Checkpoint: Analyze via LC-MS. The desired product will present a dominant mass ion at m/z 192 [M+H]⁺ .

Protocol B: Buchwald-Hartwig Coupling (Medicinal Chemistry Route)

Causality Note: NaOtBu is chosen as the base because it is strong enough to deprotonate the coordinated amine intermediate, yet non-nucleophilic enough to avoid competing with the piperazine for the aryl chloride[3].

Step 1: C–N Cross-Coupling

-

Catalyst Assembly: In an oven-dried Schlenk flask, combine 2-chloro-3,5-dimethylpyridine (1.0 eq, 10.0 mmol, 1.42 g), 1-Boc-piperazine (1.2 eq, 12.0 mmol, 2.24 g), Pd(OAc)₂ (5 mol%, 0.5 mmol, 112 mg), BINAP (7.5 mol%, 0.75 mmol, 467 mg), and NaOtBu (1.5 eq, 15.0 mmol, 1.44 g).

-

Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times). Add anhydrous, degassed Toluene (50 mL).

-

Heating: Stir the reaction mixture at 90 °C for 6 hours.

-

Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material (m/z 142) is fully consumed, replaced by the Boc-protected intermediate at m/z 292 [M+H]⁺ .

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate.

Step 2: Boc Deprotection

-

Acid Hydrolysis: Dissolve the crude intermediate in Dichloromethane (DCM, 20 mL). Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 mL).

-

Cleavage: Remove the ice bath and stir at room temperature for 2 hours.

-

Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Carefully basify the residue with 1M NaOH to pH 10, then extract with DCM (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield the pure 1-(3,5-dimethylpyridin-2-yl)piperazine.

Caption: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

References

-

[5] &[1] Title: Piperidinyl-3-(aryloxy)propanamides and propanoates | Source: Google Patents (WO2019169153A1) | URL:

-

[4] Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides | Source: Accounts of Chemical Research (NIH PMC) | URL: [Link]

-

[3] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Chemical Reviews (ACS Publications) | URL: [Link]

Sources

- 1. WO2019169153A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

Optimized Protocol for the Buchwald-Hartwig Amination of 2-Bromo-3,5-Dimethylpyridine with Piperazine

Executive Summary & Strategic Analysis

This Application Note details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 2-bromo-3,5-dimethylpyridine with piperazine .

The Synthetic Challenge

This specific transformation presents two distinct competitive challenges that standard protocols often fail to address:

-

Steric Hindrance (The "Ortho Effect"): The methyl group at the 3-position of the pyridine ring imposes significant steric strain on the oxidative addition and, more critically, the amine coordination/reductive elimination steps. Standard ligands (e.g., PPh3) are ineffective here.

-

Selectivity (Mono- vs. Bis-Arylation): Piperazine is a diamine with two equivalent nucleophilic sites. Without strict kinetic control or protecting group strategies, the reaction favors the formation of the thermodynamic "dumbbell" byproduct (bis-arylated piperazine), drastically reducing yield.

The Solution: Ligand-Controlled Selectivity

To overcome these barriers, this protocol utilizes RuPhos , a bulky dialkylbiaryl phosphine ligand developed specifically for secondary amines and sterically hindered aryl halides. Its unique architecture creates a protective pocket around the Palladium center, facilitating the coupling of the hindered 2-bromo-3,5-dimethylpyridine while its electron-rich nature accelerates the oxidative addition.

Critical Reagent Selection & Mechanistic Rationale

| Component | Recommended Reagent | Mechanistic Function |

| Pre-Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0). Pd₂(dba)₃ is preferred for cleaner initial speciation. |

| Ligand | RuPhos | Critical: The dicyclohexylphosphino group provides electron density for oxidative addition; the isopropoxy group on the biaryl backbone adds bulk to prevent catalyst deactivation and promote reductive elimination in hindered systems. |

| Base | NaOtBu (Sodium tert-butoxide) | Strong, bulky base required to deprotonate the Pd-bound amine complex. Soluble in toluene. |

| Solvent | Anhydrous Toluene or 1,4-Dioxane | Non-polar, non-coordinating solvents are essential to prevent solvent inhibition of the catalyst. |

| Nucleophile | Piperazine (Anhydrous) | The amine coupling partner. Note: Must be used in excess (3-5 equiv) for direct mono-arylation to statistically disfavor bis-coupling. |

Experimental Protocols

Method A: Direct Mono-Arylation (Atom-Economical Route)

Best for: Large scale, cost-sensitive synthesis where protecting groups are undesirable.

Reaction Scheme: 2-bromo-3,5-dimethylpyridine + Piperazine (5.0 equiv) -> [Pd/RuPhos] -> Mono-product

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

-

Cool under a stream of dry Argon or Nitrogen.

-

-

Reagent Loading (Glovebox or Counter-flow):

-

Add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%).

-

Add RuPhos (19 mg, 0.04 mmol, 4 mol%). Note: 1:2 Pd:L ratio is crucial.

-

Add 2-bromo-3,5-dimethylpyridine (186 mg, 1.0 mmol).

-

Add Piperazine (430 mg, 5.0 mmol, 5.0 equiv ). Crucial: The large excess drives mono-selectivity.

-

Add NaOtBu (135 mg, 1.4 mmol, 1.4 equiv).

-

-

Solvation & Reaction:

-

Workup & Purification:

-

Cool to room temperature.[3] Dilute with Ethyl Acetate (20 mL).

-

Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

-

Selective Extraction: Wash the organic filtrate with Water (3 x 15 mL) .

-

Why? Excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-arylated product is lipophilic and stays in the organic phase.

-

-

Dry organics over Na₂SO₄, filter, and concentrate.[3]

-

Purify via Flash Chromatography (DCM:MeOH:NH₄OH gradient) if necessary.

-

Method B: The N-Boc Protection Route (High Precision)

Best for: Medicinal chemistry, small-scale, or when bis-arylation must be <1%.

Reaction Scheme: 2-bromo-3,5-dimethylpyridine + N-Boc-Piperazine (1.1 equiv) -> [Pd/RuPhos] -> Protected Intermediate -> [TFA] -> Product

-

Reagent Loading:

-

Follow the setup in Method A.

-

Replace Piperazine with N-Boc-Piperazine (205 mg, 1.1 mmol).

-

Use 1.1 equiv (not 5.0).

-

-

Reaction Conditions:

-

Heat at 85°C (Slightly milder due to better solubility/reactivity of Boc-piperazine).

-

Run time: 4–8 hours.

-

-

Deprotection (Post-Workup):

-

Dissolve the isolated intermediate in DCM (2 mL).

-

Add Trifluoroacetic acid (TFA, 1 mL). Stir at RT for 1 hour.

-

Basify with sat. NaHCO₃ and extract with DCM to yield the free amine.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the RuPhos ligand on the hindered substrate.

Figure 1: Catalytic cycle of RuPhos-mediated amination. Note the role of ligand bulk in facilitating the reductive elimination of the sterically crowded intermediate.

Troubleshooting & Optimization Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (O₂) | Ensure rigorous degassing. Use a glovebox if possible. The active Pd(0) species is highly oxygen-sensitive. |

| Starting Material Remains | Steric Failure | Increase temperature to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point). |

| Bis-Arylated Product (>10%) | Stoichiometry Drift | In Method A, ensure Piperazine is truly >3 equiv. If problem persists, switch to Method B (N-Boc) . |

| Pd Black Precipitation | Ligand Instability | Ensure Pd:Ligand ratio is 1:2. Excess ligand stabilizes the metal. |

| Dehalogenation (Ar-H) | Hydride Source | Solvent may be wet (acting as H-source). Use freshly distilled/dried toluene. |

Safety & Handling (HSE)

-

2-Bromo-3,5-dimethylpyridine: Irritant.[4] Potential sensitizer. Avoid inhalation of dust.[1][4][5][6][7]

-

Piperazine: Corrosive solid. Causes respiratory sensitization. Handle in a fume hood.

-

Palladium Residues: Heavy metal waste. Must be segregated for disposal.

-

NaOtBu: Moisture sensitive and caustic. Causes severe skin burns.

References

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles." Journal of the American Chemical Society. (Foundational work on ligand selection for hindered amines).

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Definitive review on RuPhos/XPhos utility).

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive guide to reaction conditions).

-

BenchChem Application Note. (2025). "Optimizing reaction conditions for N-arylation of piperazine." (Specific stoichiometry data for piperazine selectivity).

Sources

Application Note: High-Efficiency SNAr Synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine

Executive Summary

This guide details the synthetic protocols for generating 1-(3,5-dimethylpyridin-2-yl)piperazine , a critical pharmacophore found in various GPCR ligands and kinase inhibitors.

The synthesis presents a specific challenge: the 3-methyl substituent on the pyridine ring introduces significant steric strain at the reaction center, impeding the approach of the nucleophile (piperazine) and destabilizing the transition state. Standard SNAr conditions used for unsubstituted 2-chloropyridine often fail or result in sluggish conversion.

This note provides two validated workflows:

-

Thermal Batch Protocol: Optimized for scale-up using polar aprotic solvents.

-

Microwave-Assisted Protocol: Optimized for rapid library synthesis and medicinal chemistry iterations.

Mechanistic Insight & Reaction Design

The Steric-Electronic Conflict

The reaction proceeds via an addition-elimination mechanism (

-

Electronic Factor: The pyridine nitrogen is electron-withdrawing, activating the C-2 position. However, the two methyl groups (C-3, C-5) are weak electron donors (inductive effect,

), which slightly increases electron density on the ring, deactivating it compared to unsubstituted pyridine. -

Steric Factor (Critical): The C-3 methyl group is ortho to the leaving group. This creates severe steric clash with the incoming piperazine nucleophile. The nucleophile must attack perpendicular to the ring plane; the C-3 methyl group physically obstructs this trajectory.

Strategic Optimization

To overcome the activation energy barrier imposed by the C-3 methyl group, the reaction requires:

-

High Energy Input: Temperatures exceeding 130°C are necessary.

-

Solvent Selection: Polar aprotic solvents (NMP, DMSO) are required to solvate the charged intermediate and stabilize the dipole of the transition state.

-

Nucleophile Stoichiometry: A high equivalent of piperazine (4–5 eq.) serves a dual purpose: it drives kinetics via mass action and acts as a sacrificial base to neutralize the HCl byproduct.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific steric clash that necessitates forcing conditions.

Figure 1: Reaction pathway highlighting the steric impediment at the transition state caused by the C-3 methyl group.

Experimental Protocols

Method A: Thermal Batch Synthesis (Scale-Up)

Recommended for gram-scale preparations where microwave reactors are size-limited.

Reagents:

-

Substrate: 2-Chloro-3,5-dimethylpyridine (1.0 eq)

-

Nucleophile: Piperazine (anhydrous) (5.0 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO [Concentration: 1.0 M]

-

Base: Potassium Carbonate (

) (2.0 eq) - Optional, but recommended to sequester acid if reducing piperazine equivalents.

Procedure:

-